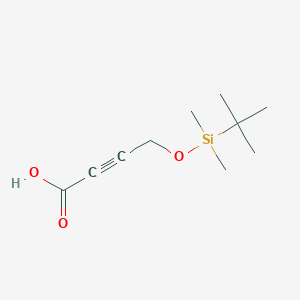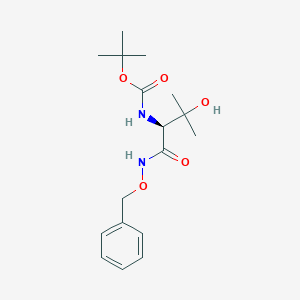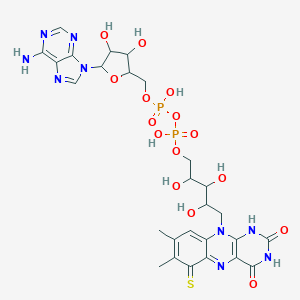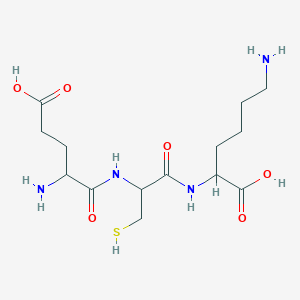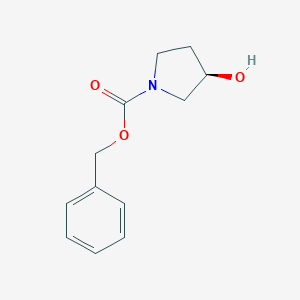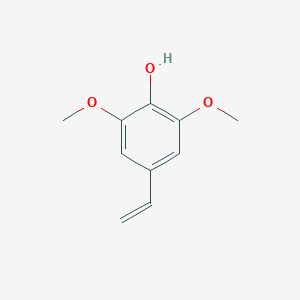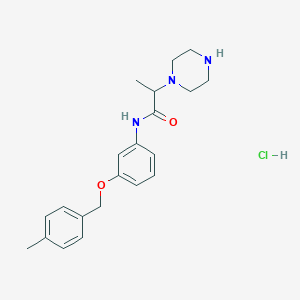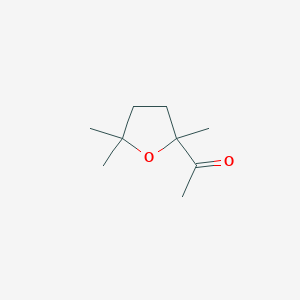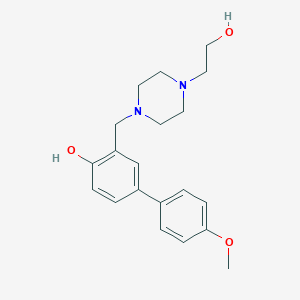
4-(2-Hydroxy-5-(p-methoxyphenyl)benzyl)-1-piperazineethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Hydroxy-5-(p-methoxyphenyl)benzyl)-1-piperazineethanol, also known as HPPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. HPPB is a synthetic compound that was first synthesized in 2007 and has since been studied for its potential use in treating various medical conditions.
Mécanisme D'action
The exact mechanism of action of 4-(2-Hydroxy-5-(p-methoxyphenyl)benzyl)-1-piperazineethanol is not fully understood. However, research has shown that 4-(2-Hydroxy-5-(p-methoxyphenyl)benzyl)-1-piperazineethanol can modulate the activity of various signaling pathways in the brain, including the PI3K/Akt and MAPK/ERK pathways. 4-(2-Hydroxy-5-(p-methoxyphenyl)benzyl)-1-piperazineethanol has also been shown to increase the expression of neurotrophic factors, which promote the growth and survival of neurons.
Effets Biochimiques Et Physiologiques
4-(2-Hydroxy-5-(p-methoxyphenyl)benzyl)-1-piperazineethanol has been shown to have a range of biochemical and physiological effects. In animal studies, 4-(2-Hydroxy-5-(p-methoxyphenyl)benzyl)-1-piperazineethanol has been shown to improve cognitive function and reduce oxidative stress in the brain. 4-(2-Hydroxy-5-(p-methoxyphenyl)benzyl)-1-piperazineethanol has also been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
4-(2-Hydroxy-5-(p-methoxyphenyl)benzyl)-1-piperazineethanol has several advantages for lab experiments. It is a synthetic compound, which means that it can be produced in large quantities and has a consistent chemical structure. 4-(2-Hydroxy-5-(p-methoxyphenyl)benzyl)-1-piperazineethanol is also stable and can be stored for long periods without degradation. However, the synthesis of 4-(2-Hydroxy-5-(p-methoxyphenyl)benzyl)-1-piperazineethanol is a complex process that requires expertise in organic chemistry, which may limit its use in some labs.
Orientations Futures
There are several future directions for research on 4-(2-Hydroxy-5-(p-methoxyphenyl)benzyl)-1-piperazineethanol. One area of interest is the potential use of 4-(2-Hydroxy-5-(p-methoxyphenyl)benzyl)-1-piperazineethanol in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the development of new synthetic compounds based on the structure of 4-(2-Hydroxy-5-(p-methoxyphenyl)benzyl)-1-piperazineethanol, which may have improved therapeutic properties. Additionally, further research is needed to fully understand the mechanism of action of 4-(2-Hydroxy-5-(p-methoxyphenyl)benzyl)-1-piperazineethanol and its potential side effects.
Conclusion
In conclusion, 4-(2-Hydroxy-5-(p-methoxyphenyl)benzyl)-1-piperazineethanol is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. 4-(2-Hydroxy-5-(p-methoxyphenyl)benzyl)-1-piperazineethanol has been shown to have neuroprotective and anti-inflammatory properties, which may make it useful in the treatment of neurological and inflammatory disorders. The synthesis of 4-(2-Hydroxy-5-(p-methoxyphenyl)benzyl)-1-piperazineethanol is a complex process that requires expertise in organic chemistry, but its stable nature and consistent chemical structure make it useful for lab experiments. There are several future directions for research on 4-(2-Hydroxy-5-(p-methoxyphenyl)benzyl)-1-piperazineethanol, including its potential use in the treatment of neurological disorders and the development of new synthetic compounds based on its structure.
Méthodes De Synthèse
4-(2-Hydroxy-5-(p-methoxyphenyl)benzyl)-1-piperazineethanol is synthesized through a multi-step process that involves the reaction of p-methoxybenzaldehyde with 2-hydroxy-5-bromobenzyl bromide to produce 2-hydroxy-5-(p-methoxyphenyl)benzyl bromide. The resulting compound is then reacted with piperazine and sodium hydride to produce 4-(2-Hydroxy-5-(p-methoxyphenyl)benzyl)-1-piperazineethanol. The synthesis of 4-(2-Hydroxy-5-(p-methoxyphenyl)benzyl)-1-piperazineethanol is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
4-(2-Hydroxy-5-(p-methoxyphenyl)benzyl)-1-piperazineethanol has been studied extensively for its potential therapeutic properties, particularly in the treatment of neurological disorders. Research has shown that 4-(2-Hydroxy-5-(p-methoxyphenyl)benzyl)-1-piperazineethanol has neuroprotective properties and can reduce oxidative stress in the brain. 4-(2-Hydroxy-5-(p-methoxyphenyl)benzyl)-1-piperazineethanol has also been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory disorders.
Propriétés
Numéro CAS |
106609-40-9 |
|---|---|
Nom du produit |
4-(2-Hydroxy-5-(p-methoxyphenyl)benzyl)-1-piperazineethanol |
Formule moléculaire |
C20H26N2O3 |
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
2-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-4-(4-methoxyphenyl)phenol |
InChI |
InChI=1S/C20H26N2O3/c1-25-19-5-2-16(3-6-19)17-4-7-20(24)18(14-17)15-22-10-8-21(9-11-22)12-13-23/h2-7,14,23-24H,8-13,15H2,1H3 |
Clé InChI |
JFPWAHLELIUHCD-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=CC(=C(C=C2)O)CN3CCN(CC3)CCO |
SMILES canonique |
COC1=CC=C(C=C1)C2=CC(=C(C=C2)O)CN3CCN(CC3)CCO |
Autres numéros CAS |
106609-40-9 |
Synonymes |
4-((4-Hydroxy-4'-methoxy(1,1'-biphenyl)-3-yl)methyl)-1-piperazineethanol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



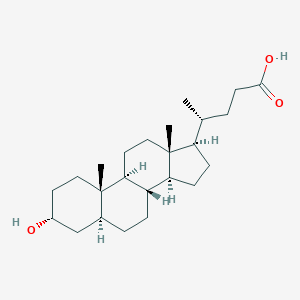
![(2R,3S,4R,5R)-5,6-dihydroxy-2,3,4-tris[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal](/img/structure/B24760.png)
